molecular formula C16H22N2O2 B7948956 Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1086394-70-8

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B7948956
CAS No.: 1086394-70-8
M. Wt: 274.36 g/mol
InChI Key: UTWLEEZMVYPFPN-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound with a unique structure that includes a benzyl group and a diazaspirodecane core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method includes the use of a spirocyclic ketone, which undergoes a nucleophilic substitution reaction with benzylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols .

Scientific Research Applications

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the position of the carboxylate group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-11-14-5-2-1-3-6-14)18-10-4-7-16(13-18)8-9-17-12-16/h1-3,5-6,17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLEEZMVYPFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857102
Record name Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-70-8
Record name Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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